-(Pyridin-3-YL)propanal is being investigated for its potential to fight cancer. Studies have shown that it can induce apoptosis, or programmed cell death, in human prostate cancer cells (DU145) [1]. This suggests that it could be a promising candidate for further development as an anticancer agent.
[1] BAA80216 | 1802-16-0 | 3-(Pyridin-3-yl)propanal, Biosynth,
3-(Pyridin-3-YL)propanal is an organic compound characterized by the molecular formula . It appears as a colorless to yellow liquid with a distinctive odor. The structure features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, attached to a propanal group (an aldehyde). This unique combination imparts specific chemical properties that make the compound valuable in various industrial and research applications .
Currently, there is no documented information regarding the specific biological activity or mechanism of action of 3-(Pyridin-3-YL)propanal.
Research indicates that 3-(Pyridin-3-YL)propanal exhibits potential biological activities, particularly in cancer research. It has been investigated for its ability to inhibit glycolysis, which is a crucial metabolic pathway in cancer cells. Additionally, it has shown promise in inhibiting endothelial cell proliferation and angiogenesis, processes that are vital for tumor growth and metastasis .
The synthesis of 3-(Pyridin-3-YL)propanal can be achieved through various methods:
In industrial settings, large-scale production typically employs controlled reaction conditions to maximize yield and purity, often utilizing advanced purification techniques like column chromatography .
3-(Pyridin-3-YL)propanal finds diverse applications across several fields:
Studies on 3-(Pyridin-3-YL)propanal have focused on its interaction with various molecular targets. In biological contexts, it can act as a ligand that binds to specific proteins and enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to functional changes. Additionally, the pyridine ring may participate in π-π stacking interactions and hydrogen bonding, influencing binding affinity and specificity .
Several compounds share structural similarities with 3-(Pyridin-3-YL)propanal. These include:
What sets 3-(Pyridin-3-YL)propanal apart is its aldehyde functional group, which provides distinct reactivity compared to similar compounds that may contain carboxylic acid or sulfonic acid groups. This unique feature enables specific applications in synthesis and research that are not feasible with its analogs.